N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20392902
InChI: InChI=1S/C12H15N3/c1-9(2)10-4-3-5-11(6-10)15-12-7-13-14-8-12/h3-9,15H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20392902

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name N-(3-propan-2-ylphenyl)-1H-pyrazol-4-amine
Standard InChI InChI=1S/C12H15N3/c1-9(2)10-4-3-5-11(6-10)15-12-7-13-14-8-12/h3-9,15H,1-2H3,(H,13,14)
Standard InChI Key JYAKKXFTVHTWEU-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=CC=C1)NC2=CNN=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) linked to a 3-isopropylphenyl group via an amine bridge. Key structural features include:

  • Pyrazole Ring: The 1H-pyrazole configuration ensures planar geometry, with delocalized π-electron density across the N–N–C–C–N framework .

  • Substituents: The 3-isopropylphenyl group introduces steric bulk and hydrophobic character, while the 4-amino group enhances hydrogen-bonding potential .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₃
Molecular Weight201.27 g/mol
SMILES NotationCC(C)C1=CC(NC2=CNN=C2)=CC=C1
CAS Number2059944-91-9
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors3 (N atoms)

Spectroscopic Data

While direct spectroscopic data for N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is limited, analogous pyrazole derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate at δ 6.8–7.5 ppm, while isopropyl methyl groups appear as doublets near δ 1.2–1.4 ppm .

  • IR Spectroscopy: N–H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) dominate the spectrum .

Synthesis and Structural Modification

Table 2: Comparative Yields of Pyrazole Amine Syntheses

MethodTypical Yield (%)Key Challenges
Condensation60–75Byproduct formation
Nitration/Reduction50–65Over-reduction risks
Cross-Coupling70–85Catalyst cost

Crystallographic Insights

X-ray diffraction studies of related compounds (e.g., 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine) reveal:

  • Planar pyrazole rings (RMS deviation < 0.01 Å) .

  • Intermolecular N–H···N hydrogen bonds forming supramolecular layers .

Pharmacological Profile

Biological Activities

Pyrazole amines exhibit diverse bioactivities, though specific data for this compound remains sparse:

Anticancer Activity

  • Targets: Tubulin polymerization inhibition and topoisomerase II antagonism .

  • Cell Line Data: GI₅₀ values of 10–20 μM reported in MCF-7 and HeLa cells for related compounds .

Table 3: Biological Activities of Selected Pyrazole Amines

CompoundActivity (IC₅₀/GI₅₀)Target
1-Butyl-5-isopropyl-1H-pyrazol-4-amine8.2 μM (COX-2)Inflammation
4-Bromo-3-phenyl-1H-pyrazol-5-amine12.4 μM (MCF-7)Tubulin
N-[4-Isopropylphenyl]-1H-pyrazol-4-amine5.7 μM (TNF-α)Cytokine signaling

Structure-Activity Relationships (SAR)

  • Isopropyl Group: Enhances lipophilicity, improving blood-brain barrier penetration .

  • 4-Amino Position: Critical for hydrogen bonding with enzymatic active sites .

Future Directions

Research Opportunities

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability .

  • Multicomponent Reactions: Exploring Ugi or Passerini reactions for structural diversification .

Regulatory Considerations

  • REACH Compliance: Requires full ecotoxicological profiling for industrial-scale production .

  • Patent Landscape: No current patents specific to this compound, indicating untapped commercial potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator